molecular formula C19H17N3O3S B2401543 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007192-26-8

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2401543
CAS RN: 1007192-26-8
M. Wt: 367.42
InChI Key: SOFXZJJWNNCFBV-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolines . Pyrazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are often used in the design of drug-like small molecules with anticancer properties .


Synthesis Analysis

The synthesis of similar compounds often involves a “cost-effective” approach, utilizing a pharmacophore hybridization approach . This method is widely used for the design of drug-like small molecules with anticancer properties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra . These techniques allow for the identification of the types of atoms in the molecule, their numbers, and their arrangements .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom . These reactions are part of a larger synthetic strategy used to create the target compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by various spectroscopic techniques, including 1H, 13C, 2D NMR, and LC-MS . These techniques provide information about the compound’s structure and composition .

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its pharmacological effects. Furthermore, future studies could focus on improving its solubility and reducing its toxicity to enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxyphenyl thiosemicarbazone. The resulting compound is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to form the thieno[3,4-c]pyrazole ring. Finally, the benzamide group is introduced by reacting the thieno[3,4-c]pyrazole with benzoyl chloride in the presence of triethylamine.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In addition, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinase, cyclooxygenase-2, and carbonic anhydrase.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXZJJWNNCFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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